N'-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide
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Overview
Description
N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a furan ring and a carbohydrazide group attached to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,3-dimethylisoquinoline with furan-2-carbohydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as polyphosphoric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The methoxy groups and carbohydrazide moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The presence of methoxy and dimethyl groups enhances its binding affinity and selectivity, making it a potent modulator of biological functions .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline: Shares structural similarities but lacks the furan and carbohydrazide groups.
4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Contains similar methoxy substitutions but differs in the core structure and functional groups.
Uniqueness
N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-18(2)10-11-8-14(23-3)15(24-4)9-12(11)16(19-18)20-21-17(22)13-6-5-7-25-13/h5-9H,10H2,1-4H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYNRGLQCDDJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NNC(=O)C3=CC=CO3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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